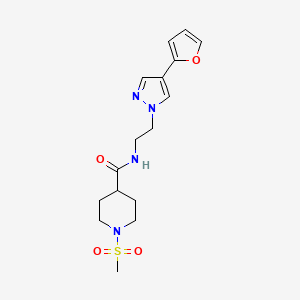

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a furan-substituted pyrazole linked via an ethyl chain to a methylsulfonyl-piperidine carboxamide moiety.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O4S/c1-25(22,23)20-7-4-13(5-8-20)16(21)17-6-9-19-12-14(11-18-19)15-3-2-10-24-15/h2-3,10-13H,4-9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLBXZYFXDJSSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and pyrazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include:

Furan-2-carboxylic acid: for the furan ring synthesis.

Hydrazine derivatives: for the pyrazole ring formation.

Piperidine derivatives: for the piperidine ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

Catalysts: to enhance reaction rates.

Solvents: to dissolve reactants and control reaction environment.

Temperature and Pressure Control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: where the compound may be oxidized to form different functional groups.

Reduction: where the compound may be reduced to simpler forms.

Substitution: where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

Reducing agents: such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry: as a building block for synthesizing more complex molecules.

Biology: as a probe to study biological processes.

Medicine: as a potential therapeutic agent for treating diseases.

Industry: as a precursor for manufacturing advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. These could include:

Enzyme inhibition: where the compound binds to and inhibits the activity of specific enzymes.

Receptor binding: where the compound interacts with cellular receptors to modulate signaling pathways.

Pathway modulation: where the compound affects specific biochemical pathways.

Comparison with Similar Compounds

Structural Analogues

A. Pyrazole and Sulfonamide Derivatives

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Key Differences: Incorporates a chromen-4-one core and pyrazolo-pyrimidine, unlike the furan-pyrazole-ethyl-piperidine scaffold of the target compound. Properties: Molecular weight 589.1 g/mol, melting point 175–178°C.

8-(4-(2-(4-(4-(Methylsulfonyl)phenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (51d, ) Key Similarities: Shares the methylsulfonyl-piperidine and pyrazole-ethyl linker. Key Differences: Replaces furan with a pyrido-pyrimidinone core, likely altering solubility and target affinity. Synthesized via nucleophilic substitution (DMF, triethylamine), a method applicable to the target compound .

N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide ()

- Key Similarities : Contains a pyrazole-ethyl-sulfamide backbone.

- Key Differences : Lacks the methylsulfonyl-piperidine and furan groups. Synthesized via SNAr mechanism, highlighting reactivity of pyrazole-aniline intermediates .

Functional Group Analysis

Q & A

Basic: What are the recommended synthetic routes for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyrazole-furan hybrid via cyclocondensation of hydrazine derivatives with furan-containing diketones under reflux in ethanol .

- Step 2 : Alkylation of the pyrazole nitrogen using 2-chloroethylamine in the presence of triethylamine (TEA) as a catalyst .

- Step 3 : Piperidine ring functionalization via carboxamide coupling, employing 1-(methylsulfonyl)piperidine-4-carboxylic acid and EDCI/HOBt activation in dichloromethane .

- Optimization : Microwave-assisted synthesis (80–100°C, 30 min) can enhance yield and reduce side products in analogous pyrazole derivatives .

Basic: How is structural characterization performed for this compound?

Key analytical methods include:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations for sulfonyl (1150–1350 cm⁻¹) and amide (1650 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ≈ 419.16 g/mol) .

Basic: What preliminary biological screening approaches are used to assess its activity?

- In vitro assays :

- Enzyme inhibition : Test against kinases or proteases at 10 μM to identify preliminary IC₅₀ values .

- Antimicrobial screening : Disk diffusion assays (e.g., against S. aureus or E. coli) at 100 μg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine EC₅₀ .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Substituent variation :

- Replace the methylsulfonyl group with trifluoromethanesulfonyl to enhance lipophilicity .

- Modify the furan ring to thiophene and compare bioactivity via dose-response curves .

- In vitro testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) .

Advanced: What methodologies identify its mechanism of action?

- Target identification :

- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cell lysates .

- Molecular docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to predict targets .

- Pathway analysis : RNA-seq or phosphoproteomics post-treatment to map affected pathways .

Advanced: How does pH affect its stability in formulation studies?

- Forced degradation : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC:

- Acidic conditions (pH 1–3): Hydrolysis of the sulfonyl group may occur .

- Basic conditions (pH 10–13): Degradation of the carboxamide bond is likely .

- Stabilizers : Add antioxidants (e.g., ascorbic acid) or cyclodextrins to buffer aqueous solutions .

Advanced: How to resolve contradictions in reported biological data?

- Assay standardization :

- Compare results under identical conditions (e.g., ATP concentration in kinase assays) .

- Validate cell line authenticity (STR profiling) to rule out cross-contamination .

- Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers .

Advanced: How to optimize chromatographic purity analysis?

- HPLC conditions :

- Validation : Calculate retention time reproducibility (±0.1 min) and peak symmetry (As < 1.5) .

Advanced: What techniques elucidate its binding interactions with proteins?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

- X-ray crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .

Advanced: How to design in vivo efficacy studies?

- Model selection :

- Xenograft models : Subcutaneous tumor implants (e.g., HCT-116) for anticancer evaluation .

- Dosage : Administer 10–50 mg/kg (oral or IV) and monitor tumor volume weekly .

- Pharmacokinetics : Measure plasma half-life (t½) and bioavailability via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.